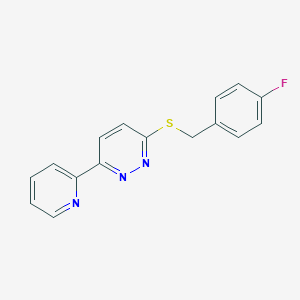

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Description

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorobenzylthio group and a pyridin-2-yl group

Properties

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJFQEXCBPCXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a 4-fluorobenzyl halide with a thiol group, forming the 4-fluorobenzylthio moiety.

Attachment of the Pyridin-2-yl Group: The final step involves the coupling of the pyridazine core with a pyridin-2-yl group, typically through a cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anti-inflammatory Research

One of the primary areas of application for 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is in anti-inflammatory drug development. It has been investigated as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses.

Case Study : In a study published by the American Chemical Society, compounds similar to this compound were shown to exhibit dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4), demonstrating significant anti-inflammatory effects in preclinical models . The potential for such compounds to suppress tumor necrosis factor-alpha (TNFα) release was highlighted, indicating their therapeutic promise in treating inflammatory diseases.

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that derivatives of pyridazine can interfere with cancer cell proliferation and induce apoptosis.

Data Table: Anticancer Activity of Related Compounds

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the fluorobenzyl group or the pyridazine core can significantly influence biological activity.

Data Table: SAR Insights

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

- 3-((4-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

- 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine

- 3-((4-Methoxybenzyl)thio)-6-(pyridin-2-yl)pyridazine

Uniqueness

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets.

Biological Activity

The compound 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.35 g/mol. The presence of a fluorobenzyl group and a pyridine moiety contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, in vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| HCT116 (Colorectal Cancer) | 10.3 |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although the specific pathways remain to be elucidated .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens. Notably, it exhibited selective inhibition against Chlamydia species, with an IC50 value significantly lower than standard antibiotics like penicillin .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Kinases : Preliminary data indicate that the compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Disruption of Microtubule Dynamics : Similar compounds have shown the ability to bind to tubulin, leading to microtubule disassembly and subsequent cell death .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Lung Cancer Cells : A study investigated the effects of varying concentrations of this compound on A549 cells over 48 hours. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : In vitro tests against Chlamydia trachomatis revealed that the compound had a higher efficacy than traditional treatments, suggesting its potential as a new therapeutic agent for infections caused by this pathogen.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

How can researchers modify the pyridazine core to enhance reactivity for downstream applications?

Basic Research Question

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to activate the ring for nucleophilic substitution .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids to diversify the pyridin-2-yl moiety .

- Protection/Deprotection Strategies : Temporarily protect the thioether group with tert-butyl disulfide to prevent oxidation during modifications .

What methodologies are employed to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray or cryo-EM structures of homologous targets .

- Cellular Assays : Dose-response studies (IC₅₀/EC₅₀) in cell lines, with Western blotting to assess downstream signaling .

How can computational models predict the compound’s physicochemical properties and bioactivity?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and topological indices to forecast bioavailability .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water to estimate solubility and membrane permeability .

How should researchers address contradictions in experimental data (e.g., varying bioactivity across studies)?

Advanced Research Question

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, t-tests) to identify outliers .

- Batch Consistency Checks : Verify compound purity (≥95% via HPLC) and stereochemical stability (chiral HPLC if applicable) .

- Reproducibility Protocols : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

What strategies assess the environmental impact of this compound in ecological systems?

Advanced Research Question

- Biodegradation Studies : Incubate with soil/water microcosms and monitor degradation via LC-MS/MS .

- Toxicity Profiling : Use Daphnia magna or zebrafish embryos (OECD guidelines) to evaluate acute/chronic toxicity .

- Bioaccumulation Models : Predict logKow and BCF (bioconcentration factor) using EPI Suite™ software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.